![molecular formula C15H12N2O2S B2771956 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034247-70-4](/img/structure/B2771956.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound that contains several interesting functional groups and heterocyclic rings . These include a thiophene ring, a pyridine ring, and a furan ring, all of which are aromatic and have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several aromatic rings and a variety of different functional groups . These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of several aromatic rings and a variety of functional groups would likely result in a complex set of properties .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols and participate in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, boric acid derivatives act as enzyme inhibitors and specific ligand drugs. Researchers have explored borate-based drug carriers for controlled drug release, utilizing boronic ester bonds .
Fungicidal Activity
Studies have investigated the fungicidal potential of related compounds. While not specifically focusing on our compound, it’s worth noting that boron-containing molecules exhibit fungicidal activity. Some compounds have shown promise against plant pathogens such as cucumber downy mildew and anthracnose .
Antitubercular Agents
In the search for potent antitubercular agents, researchers have explored pyrazine-2-carboxamides. Our compound’s structural analogs, such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, demonstrated remarkable activity against Mycobacterium tuberculosis. These compounds could potentially contribute to tuberculosis treatment .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Using density functional theory (DFT), scientists have studied the molecular electrostatic potential and frontier molecular orbitals of our compound. These investigations shed light on its physical and chemical properties, aiding in understanding its behavior and reactivity .
Drug Delivery Systems
Boronic ester bonds, prevalent in borate-based drug carriers, offer advantages like simple construction conditions and good biocompatibility. These carriers respond to microenvironmental changes (e.g., pH, glucose, ATP) and can deliver anticancer drugs, insulin, and genes. The controlled drug release mechanism relies on the formation and rupture of boronic ester bonds .
ADME Characteristics
The ADME (absorption, distribution, metabolism, and excretion) characteristics of synthesized compounds are crucial for drug development. Researchers analyze safety and efficacy using tools like SwissADME and ADMETlab. Ensuring favorable ADMET properties early in drug development helps prevent failures later in the process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKPAJSLVWBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide |
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